![molecular formula C9H13N3 B1457638 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine CAS No. 1184637-59-9](/img/structure/B1457638.png)
4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine
Vue d'ensemble
Description
“4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine” is a chemical compound with the CAS Number: 1184637-59-9. It has a molecular weight of 163.22 and its IUPAC name is 4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3/c1-12-6-5-11-9-8(7-12)3-2-4-10-9/h2-4H,5-7H2,1H3,(H,10,11) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
As mentioned earlier, “4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Regiospecific Synthesis and Structural Studies
A study described the regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, examining their structural characteristics through X-ray crystallography and NMR spectroscopy. This work highlights the importance of these compounds in understanding the structural effects and dynamic properties of the diazepine ring system, which could be relevant for further chemical and pharmacological explorations (Núñez Alonso et al., 2020).
Synthesis of Novel Derivatives
Another significant application is the efficient synthesis of novel 2,4-disubstituted 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives. This synthesis pathway provides a foundation for generating a library of bis-functionalized pyrido-1,4-diazepines, offering a new avenue for the development of compounds with potential biological activities (El Bouakher et al., 2013).
Antiproliferative Activity Studies
Research into the antiproliferative activity of diazepine derivatives on human cancer cell lines has been reported. This study emphasizes the potential therapeutic applications of these compounds in oncology, underscoring the need for further exploration of their biological activities (Liszkiewicz, 2002).
Hybrid Compound Synthesis
The synthesis of optically active hybrid compounds that incorporate the benzodiazepine and dihydropyridine units is another notable application. This research showcases the versatility of diazepine derivatives in creating complex structures with potential for various scientific applications (Torres & Rebolledo, 2016).
Pharmacological Potentials
Some studies focus on the synthesis and evaluation of diazepine derivatives for potential CNS activity, exploring their pharmacological profiles and the effects of structural modifications on their biological activities. This research direction is crucial for the development of new therapeutic agents (Savelli et al., 1987).
Safety And Hazards
Propriétés
IUPAC Name |
4-methyl-1,2,3,5-tetrahydropyrido[2,3-e][1,4]diazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-12-6-5-11-9-8(7-12)3-2-4-10-9/h2-4H,5-7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOGRSKWGKSPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C(C1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




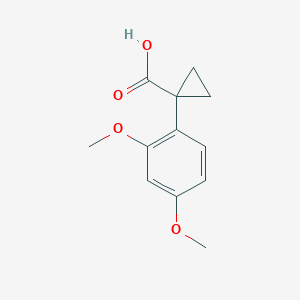
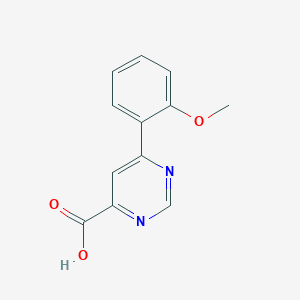

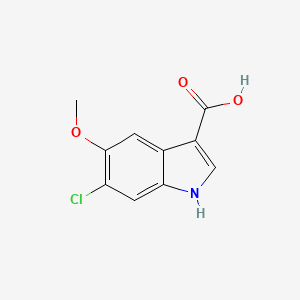
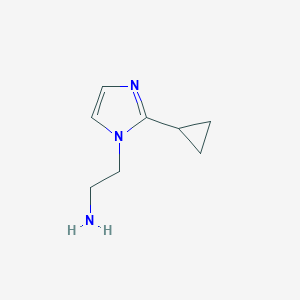
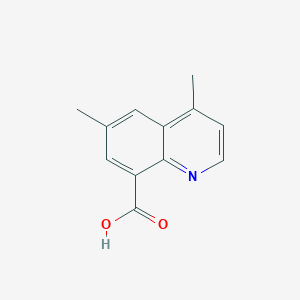
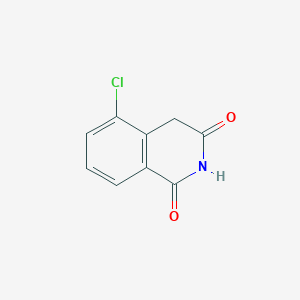
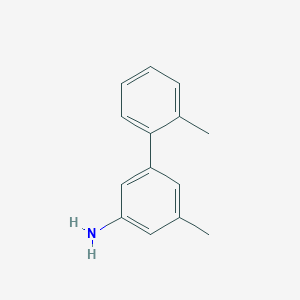
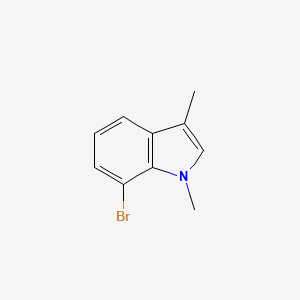
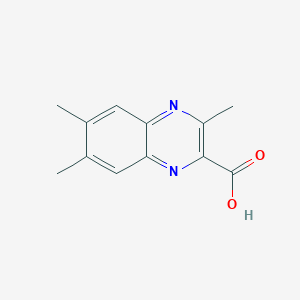
![3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid](/img/structure/B1457571.png)
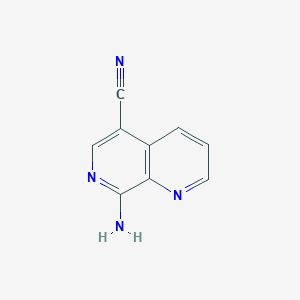
![1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1457578.png)